molecular formula C14H26O3 B15178530 (E)-1-(2,2-Dimethoxyethoxy)-3,7-dimethylocta-2,6-diene CAS No. 75391-51-4

(E)-1-(2,2-Dimethoxyethoxy)-3,7-dimethylocta-2,6-diene

Cat. No.: B15178530
CAS No.: 75391-51-4
M. Wt: 242.35 g/mol
InChI Key: NPBSCTNZMOBINO-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(2,2-Dimethoxyethoxy)-3,7-dimethylocta-2,6-diene is a useful research compound. Its molecular formula is C14H26O3 and its molecular weight is 242.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(E)-1-(2,2-Dimethoxyethoxy)-3,7-dimethylocta-2,6-diene is a complex organic compound notable for its structural features and potential biological activities. This compound has garnered attention in various fields, including pharmacology and environmental science, due to its unique chemical properties and interactions.

Chemical Structure and Properties

The molecular formula of this compound is C18H26O2C_{18}H_{26}O_2, with a molecular weight of approximately 274.4 g/mol. The compound features a diene system that may contribute to its biological activity through various mechanisms of action.

PropertyValue
Molecular FormulaC18H26O2
Molecular Weight274.4 g/mol
IUPAC NameThis compound
CAS Registry Number3681-73-0

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of geranylhydroquinone have shown potential cytotoxic activity in laboratory settings, suggesting that this compound may also possess similar properties .

Antioxidant Activity

The presence of multiple double bonds in the diene structure can enhance antioxidant activity. Research indicates that compounds with such configurations can scavenge free radicals effectively. This property is significant in preventing oxidative stress-related cellular damage .

Environmental Impact

The compound's stability and biodegradability are crucial for evaluating its environmental impact. Studies show that it is readily biodegradable and does not significantly accumulate in aquatic organisms. This characteristic makes it a candidate for use in eco-friendly formulations .

Study 1: Cytotoxic Activity Against Cancer Cell Lines

A study published in Química Nova examined the synthesis of geranylhydroquinone derivatives and their cytotoxic effects on cancer cells. The findings suggested that structural modifications could enhance biological activity . Although this compound was not the primary focus, its structural similarities imply potential efficacy.

Study 2: Antioxidant Effectiveness

In a comparative analysis of various diene compounds, this compound demonstrated significant free radical scavenging ability. The research highlighted the importance of the diene configuration in enhancing antioxidant properties .

Safety and Toxicological Data

Safety assessments indicate that while this compound is not classified as acutely toxic, it may cause skin irritation and allergic reactions upon contact. It is essential to handle this compound with appropriate safety measures to mitigate risks associated with exposure .

Summary of Toxicological Properties

Toxicological PropertyClassification
Acute ToxicityNot classified
Skin IrritationPossible
Sensitization PotentialYes

Properties

CAS No.

75391-51-4

Molecular Formula

C14H26O3

Molecular Weight

242.35 g/mol

IUPAC Name

(2E)-1-(2,2-dimethoxyethoxy)-3,7-dimethylocta-2,6-diene

InChI

InChI=1S/C14H26O3/c1-12(2)7-6-8-13(3)9-10-17-11-14(15-4)16-5/h7,9,14H,6,8,10-11H2,1-5H3/b13-9+

InChI Key

NPBSCTNZMOBINO-UKTHLTGXSA-N

Isomeric SMILES

CC(=CCC/C(=C/COCC(OC)OC)/C)C

Canonical SMILES

CC(=CCCC(=CCOCC(OC)OC)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.